2-Acetyl-6-bromo-4-methyl-1,2,4-triazine-3,5(2h,4h)-dione
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Overview
Description
2-acetyl-6-bromo-4-methyl-1,2,4-triazine-3,5-dione is a heterocyclic compound that belongs to the triazine family This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetyl-6-bromo-4-methyl-1,2,4-triazine-3,5-dione typically involves the bromination of a precursor triazine compound. One common method includes the use of bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromine atom into the triazine ring . The acetyl and methyl groups can be introduced through Friedel-Crafts acylation and alkylation reactions, respectively, using reagents like acetyl chloride (CH3COCl) and methyl chloride (CH3Cl) in the presence of aluminum chloride (AlCl3) as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and acylation processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-acetyl-6-bromo-4-methyl-1,2,4-triazine-3,5-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like amines (NH2R) or thiols (SHR) in the presence of a base such as sodium hydroxide (NaOH).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) in an organic solvent.
Major Products Formed
Substitution: Formation of substituted triazine derivatives.
Oxidation: Formation of triazine oxides.
Reduction: Formation of triazine amines.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
2-acetyl-6-bromo-4-methyl-1,2,4-triazine-3,5-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-acetyl-6-bromo-4-methyl-1,2,4-triazine-3,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione: Another triazine derivative with hydroxyl groups, known for its metabolic stability.
1,2,4-triazine derivatives: A broad class of compounds with various biological activities, including antifungal, anticancer, and antimicrobial properties.
Uniqueness
2-acetyl-6-bromo-4-methyl-1,2,4-triazine-3,5-dione is unique due to the presence of both acetyl and bromo groups, which enhance its reactivity and potential applications. The combination of these functional groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
15870-76-5 |
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Molecular Formula |
C6H6BrN3O3 |
Molecular Weight |
248.03 g/mol |
IUPAC Name |
2-acetyl-6-bromo-4-methyl-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C6H6BrN3O3/c1-3(11)10-6(13)9(2)5(12)4(7)8-10/h1-2H3 |
InChI Key |
CUSOJIRCYAUZSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(=O)N(C(=O)C(=N1)Br)C |
Origin of Product |
United States |
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